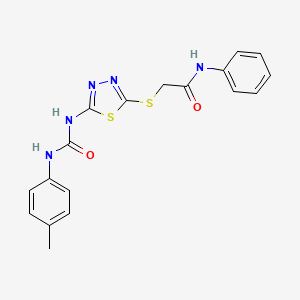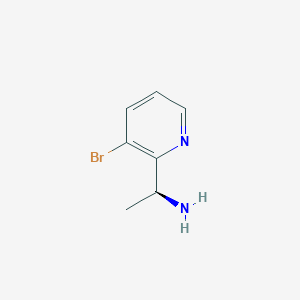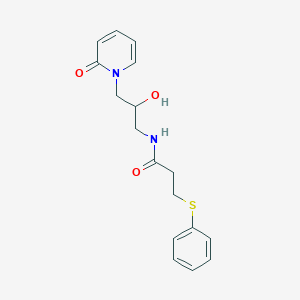
N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as PTUTA, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to have a wide range of biological activities. PTUTA has been shown to have potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammation.
作用机制
The mechanism of action of N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been shown to inhibit the activity of various enzymes and proteins that are involved in these pathways, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of various microorganisms. N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide in lab experiments is its low toxicity and high selectivity. N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been shown to have minimal side effects and is well-tolerated in animal studies. However, one of the limitations of using N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. One area of interest is the development of new derivatives of N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms of action of N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its potential use in the treatment of various diseases.
合成方法
N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be synthesized using a simple and efficient method that involves the reaction of p-tolyl isocyanate with 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain pure N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide.
科学研究应用
N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-phenyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has also been found to have potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
属性
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-12-7-9-14(10-8-12)20-16(25)21-17-22-23-18(27-17)26-11-15(24)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGIZHKBBYTGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2402212.png)
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)
![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2402220.png)
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
![4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide](/img/structure/B2402227.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2402230.png)
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/no-structure.png)



![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)